molecular formula C13H10N2O2S2 B10808070 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzoic acid

2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzoic acid

Cat. No.: B10808070
M. Wt: 290.4 g/mol
InChI Key: MWVPIRMRWXAGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

WAY-381332 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

WAY-381332 is unique in its specific inhibition of CDK9. Similar compounds include other CDK inhibitors such as:

    Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs.

    Roscovitine: Another CDK inhibitor with a broader range of targets compared to WAY-381332.

    Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.

WAY-381332 stands out due to its specificity for CDK9, making it a valuable tool for studying the specific roles of this kinase in various biological processes .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C13H10N2O2S2

Molecular Weight

290.4 g/mol

IUPAC Name

2-(imidazo[2,1-b][1,3]thiazol-6-ylmethylsulfanyl)benzoic acid

InChI

InChI=1S/C13H10N2O2S2/c16-12(17)10-3-1-2-4-11(10)19-8-9-7-15-5-6-18-13(15)14-9/h1-7H,8H2,(H,16,17)

InChI Key

MWVPIRMRWXAGFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=CN3C=CSC3=N2

Origin of Product

United States

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